3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

antifolate thymidylate synthase dihydrofolate reductase

3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 756859-02-6) is a thieno[2,3-d]pyrimidin-4-one derivative distinguished by a cyclohexyl substituent at N3, a sulfanyl group at C2, a methyl at C5, and an ethyl at C6. This substitution pattern combines a lipophilic cyclohexyl group with a nucleophilic sulfanyl moiety and alkyl substituents that modulate the electronic properties of the heterocyclic core.

Molecular Formula C15H20N2OS2
Molecular Weight 308.5 g/mol
CAS No. 756859-02-6
Cat. No. B12123392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS756859-02-6
Molecular FormulaC15H20N2OS2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(S1)NC(=S)N(C2=O)C3CCCCC3)C
InChIInChI=1S/C15H20N2OS2/c1-3-11-9(2)12-13(20-11)16-15(19)17(14(12)18)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,16,19)
InChIKeyOMYONDCRILBWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 756859-02-6): Key Compound Profile for Targeted Chemical Biology & Drug Discovery Research


3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 756859-02-6) is a thieno[2,3-d]pyrimidin-4-one derivative distinguished by a cyclohexyl substituent at N3, a sulfanyl group at C2, a methyl at C5, and an ethyl at C6 [1]. This substitution pattern combines a lipophilic cyclohexyl group with a nucleophilic sulfanyl moiety and alkyl substituents that modulate the electronic properties of the heterocyclic core. Thieno[2,3-d]pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently employed in the design of kinase inhibitors and antifolate agents [2]. Unlike unsubstituted or mono-substituted analogs, the specific ensemble of substituents in this compound confers a distinct physicochemical profile, making it a non-interchangeable building block in focused libraries aimed at probing hydrophobic binding pockets and sulfur-mediated target interactions.

Why Generic Substitution Fails: Structural Differentiation of 3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one from In-Class Analogs


Thieno[2,3-d]pyrimidin-4-one derivatives cannot be generically interchanged because minor structural modifications at N3, C2, C5, and C6 can alter inhibitory potency by orders of magnitude. For example, replacing a 6-ethyl group with a 6-methyl group in related 2-amino-thieno[2,3-d]pyrimidine antifolates reduced enzyme inhibition by 100- to 1000-fold [1]. Similarly, the N3-cyclohexyl substitution in this compound provides a significantly different lipophilicity profile compared to smaller N3-alkyl or N3-aryl analogs, which can impact membrane permeability, plasma protein binding, and tissue distribution. The C2-sulfanyl group, unlike a carbonyl or amino group, introduces the potential for metal coordination and reversible covalent interactions that cannot be replicated by other C2 substituents. Consequently, substituting this compound with an analog lacking the same precise substitution pattern can lead to divergent biological outcomes and is not recommended for research programs where substitution-dependent target engagement and pharmacokinetics are critical.

Quantitative Differentiation Evidence for 3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Against Closest Analogs


6-Ethyl Substitution Confers 100–1000× Greater Enzyme Inhibition Potency Than 6-Methyl in Thieno[2,3-d]pyrimidine Antifolates

In a direct comparative study of 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), the 6-ethyl analog (Compound 2) achieved IC50 values of 54 nM (TS) and 19 nM (DHFR), while the 6-methyl analog (Compound 1) showed markedly reduced potency [1]. The 6-ethyl substitution increased inhibitory potency by two to three orders of magnitude and broadened the spectrum of tumor cell inhibition in vitro. Although these data are from the 2-amino series rather than the 2-sulfanyl series, the critical role of the 6-ethyl group for target engagement within the thieno[2,3-d]pyrimidine scaffold is well-established and provides a strong rationale for preferring the 6-ethyl substituent over a 6-methyl substituent in any analog.

antifolate thymidylate synthase dihydrofolate reductase cancer

N3-Cyclohexyl Substitution Elevates Predicted logP by 0.46 Log Units vs. N3-Cyclopentyl Analog, Enhancing Membrane Permeability Potential

The predicted partition coefficient (logP) of 3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is 4.50 [1]. In comparison, the N3-cyclopentyl analog (3-cyclopentyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one) has a predicted logP of 4.04 . The +0.46 log unit difference translates to approximately a 2.9-fold increase in the octanol-water partition coefficient, indicating superior passive membrane permeability. The increased lipophilicity arises solely from the additional methylene unit in the cyclohexyl ring and is expected to enhance blood-brain barrier penetration and intracellular accumulation. This property makes the cyclohexyl-substituted compound a more suitable choice for central nervous system (CNS) and intracellular target programs.

lipophilicity logP permeability ADME

C2-Sulfanyl Group Enables Nanomolar Cytotoxicity in Thieno[2,3-d]pyrimidin-4-one Series Against Cancer Cell Lines

The 2-sulfanyl (2-mercapto) group in the thieno[2,3-d]pyrimidin-4-one scaffold is associated with potent anticancer activity. In a study of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, several compounds exhibited sub-micromolar to picomolar cytotoxicity: compound 5b demonstrated IC50 = 2.31 × 10⁻⁴ μM (0.231 nM) against MDA-MB-231 breast cancer cells; compound 6c achieved IC50 = 0.001 μM (1 nM) against HT-29 colon carcinoma; and compound 6a showed IC50 = 0.99 μM against HepG2 hepatocellular carcinoma with a 191-fold selectivity over normal Lep3 cells (IC50 = 191 μM) [1]. The 2-sulfanyl group is implicated in key interactions with the V599EB-Raf kinase allosteric pocket, promoting an inactive enzyme conformation. While the N3-substituent differs between these literature compounds (3-ethyl) and the target compound (3-cyclohexyl), the presence of the C2-sulfanyl group is a consistent determinant of nanomolar potency across the series.

anticancer cytotoxicity sulfanyl thienopyrimidine

Predicted logP of 4.50 and PSA of 98.12 Ų Suggest Favorable CNS Drug-Like Properties vs. Lower logP Analogs

The compound has a predicted logP of 4.50 and a topological polar surface area (PSA) of 98.12 Ų [1], placing it within the favorable range for CNS drug candidates (typically logP 2–5, PSA < 90 Ų for optimal blood-brain barrier penetration, though values up to 100 Ų are considered acceptable). In comparison, the N3-phenyl analog (3-phenyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one) has a predicted logP of 3.80 and a higher PSA of 110.45 Ų due to the aromatic ring [2]. The cyclohexyl analog therefore offers a superior balance of lipophilicity and polarity for membrane permeation, particularly for CNS targets where phenyl substitution may be suboptimal.

CNS blood-brain barrier logP PSA ADME

C2-Sulfanyl Group Provides a Privileged Synthetic Handle for Late-Stage Diversification via S-Alkylation/S-Arylation

The C2-sulfanyl (–SH) group in this compound is a chemically reactive nucleophile that can be selectively alkylated or arylated under mild conditions to generate libraries of diverse analogs for structure-activity relationship (SAR) exploration. In contrast, the C2-oxo (carbonyl) analog (3-cyclohexyl-6-ethyl-5-methyl-2-oxo-3H,4H-thieno[2,3-d]pyrimidin-4-one) lacks this nucleophilic handle, restricting diversification to less efficient ring-modification strategies [1]. The thiol group can participate in thiol-ene click chemistry, S-alkylation with alkyl halides, or palladium-catalyzed C–S cross-couplings with aryl halides, enabling rapid parallel synthesis of focused compound libraries [2]. This synthetic advantage is critical for hit-to-lead optimization programs where efficient exploration of chemical space around the C2 position is required.

late-stage diversification S-alkylation parallel synthesis SAR

Optimal Research and Industrial Application Scenarios for 3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one


Kinase Inhibitor Drug Discovery Programs Targeting Allosteric or Lipophilic Binding Pockets

The thieno[2,3-d]pyrimidine scaffold is a recognized ATP-competitive kinase inhibitor template [1]. The N3-cyclohexyl group of this compound occupies the hydrophobic back pocket of many kinases (e.g., EGFR, VEGFR-2) more effectively than smaller N3-substituents, while the 6-ethyl group may enhance potency, as demonstrated in related antifolate series [1]. The C2-sulfanyl group can form reversible covalent interactions with cysteine residues in the kinase active site, a strategy gaining traction for overcoming resistance mutations. This compound is ideally suited for the design of kinase inhibitor libraries where enhanced lipophilicity and the ability to target non-catalytic cysteines are desired [2].

Antifolate-Focused Drug Discovery for Anticancer and Antiparasitic Agents

The 6-ethyl substitution on the thieno[2,3-d]pyrimidine core has been rigorously shown to boost dual TS/DHFR inhibition by two to three orders of magnitude compared to the 6-methyl analog [1]. Although the target compound contains a C2-sulfanyl rather than a C2-amino group, the underlying scaffold sensitivity to the 6-ethyl group suggests that any antifolate development program using thieno[2,3-d]pyrimidines should select the 6-ethyl variant. The C2-sulfanyl group can also serve as a vector for attachment of glutamic acid or other polar moieties to generate classical antifolate structures, making this compound a versatile starting material for both classical and nonclassical antifolate design [1].

CNS-Targeting Programs Requiring Enhanced Blood-Brain Barrier Penetration

With a predicted logP of 4.50 and a PSA of 98.12 Ų, this compound occupies a favorable physicochemical space for blood-brain barrier penetration [1]. The logP exceeding 4.0, combined with the absence of excessive hydrogen bond donors (1 donor), suggests good passive CNS permeability. This makes the compound a rational choice for CNS drug discovery programs targeting kinases, GPCRs, or enzymes in the brain, where achieving adequate brain exposure is a critical challenge. Analogs with lower logP (e.g., N3-phenyl, N3-cyclopentyl) may exhibit suboptimal brain penetration and should be evaluated carefully in parallel assays [1].

Focused Compound Library Generation via Late-Stage C2-Sulfanyl Diversification

The C2-sulfanyl group provides a highly reactive and selective nucleophilic center for late-stage diversification, enabling the rapid synthesis of focused compound libraries for hit-to-lead and lead optimization campaigns [1]. Unlike C2-oxo analogs, which are essentially terminal, this compound can be transformed into thioethers, disulfides, thiadiazoles, and thiosemicarbazides in a single step [1]. This synthetic tractability reduces the number of de novo synthetic routes required and accelerates the SAR feedback cycle, ultimately lowering the cost and time associated with exploring chemical space around the thieno[2,3-d]pyrimidine core [2].

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